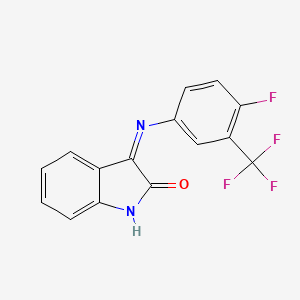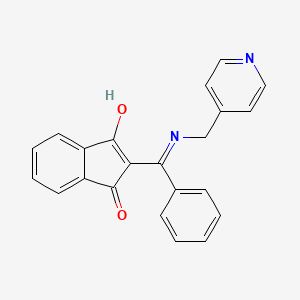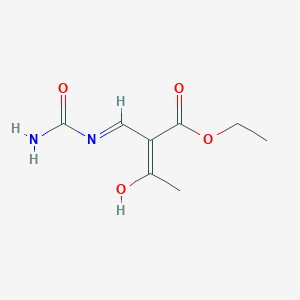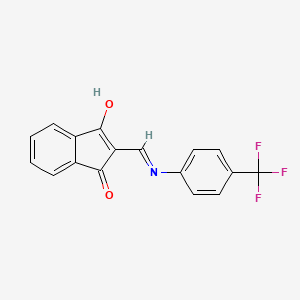
2-(((4-(Trifluoromethyl)phenyl)amino)methylene)indane-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-(((4-(Trifluoromethyl)phenyl)amino)methylene)indane-1,3-dione” is a derivative of indane-1,3-dione . Indane-1,3-dione is a versatile building block used in numerous applications ranging from biosensing, bioactivity, bioimaging to electronics or photopolymerization . It is among one of the most privileged scaffolds in chemistry, as the derivatives of this structure can find applications in various research fields .
Molecular Structure Analysis
Indane-1,3-dione is a β-diketone with indane as its structural nucleus . As a solution in water, it is partially (~2%) enolized . The enolate anion exhibits significant delocalization, and the highest electron density is on the second carbon . This acid-base behavior explains many properties of the compound .Chemical Reactions Analysis
The carbon at the C-2 position of indane-1,3-dione is alpha to both carbonyls, and thus can act as a nucleophile . It undergoes self-aldol condensation quite easily . Bromination occurs at the 2-position . One or both carbonyl groups can be reduced to alcohol groups or methylene groups, depending on the method used .Physical And Chemical Properties Analysis
Indane-1,3-dione is a colorless or white solid, but old samples can appear yellowish . It has a molar mass of 146.145 g·mol−1, a density of 1.37 g/cm3, and a melting point of 129 to 132 °C . It has slight solubility in water .Aplicaciones Científicas De Investigación
LC-MS/MS Study of Degradation Processes
A study focused on the degradation processes of nitisinone, a compound with structural similarities, employing liquid chromatography coupled with mass spectrometry (LC-MS/MS). This research aimed to determine the stability of nitisinone under various conditions and identify its degradation products, contributing to a better understanding of its properties and potential risks and benefits in medical applications (Barchańska et al., 2019).
Chemistry of 4-(Dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5- Ones
Another study reviewed the chemistry of 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-ones, emphasizing its value as a building block for synthesizing heterocyclic compounds. This research highlighted the reactivity of such compounds and their application in heterocyclic and dyes synthesis, suggesting potential research avenues for compounds with similar chemical structures (Gomaa & Ali, 2020).
Synthesis and Structural Properties of Novel Substituted Compounds
Research into the synthesis and structural properties of novel substituted compounds, such as 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones, provides insight into the reaction of chloral with substituted anilines. This work contributes to the understanding of potential intermediates and products, offering a basis for exploring the synthesis of compounds with similar functionalities (Issac & Tierney, 1996).
Mesotrione Herbicide: Efficiency, Effects, and Fate in the Environment
A comprehensive review of mesotrione, an herbicide, after 15 years of agricultural use outlines its efficiency, environmental effects, and fate. This research underlines the importance of understanding the environmental impact and safety use of chemicals, which could be paralleled in studies related to compounds with trifluoromethyl groups (Carles et al., 2017).
BODIPY Platform for OLEDs
The development of BODIPY-based materials for organic light-emitting diodes (OLEDs) showcases the application of specific chemical structures in optoelectronics. This review discusses the structural design and synthesis of BODIPY-based semiconductors, illustrating the potential for compounds with similar functionalities to be used in advanced material science (Squeo & Pasini, 2020).
Propiedades
IUPAC Name |
3-hydroxy-2-[[4-(trifluoromethyl)phenyl]iminomethyl]inden-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10F3NO2/c18-17(19,20)10-5-7-11(8-6-10)21-9-14-15(22)12-3-1-2-4-13(12)16(14)23/h1-9,22H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFLYTMIJTUQSFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C2=O)C=NC3=CC=C(C=C3)C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10409540 |
Source


|
| Record name | 2-{[4-(trifluoromethyl)anilino]methylene}-1H-indene-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10409540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6476-24-0 |
Source


|
| Record name | 2-{[4-(trifluoromethyl)anilino]methylene}-1H-indene-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10409540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




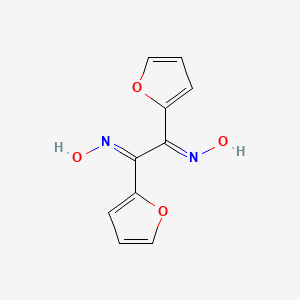
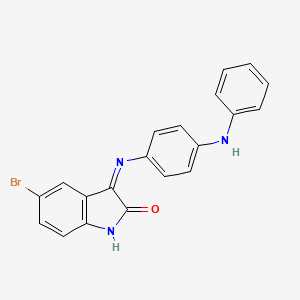

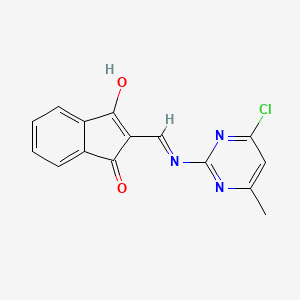
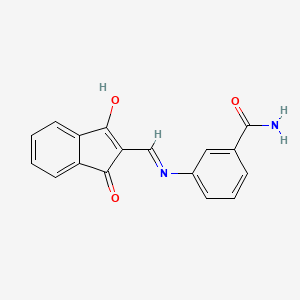
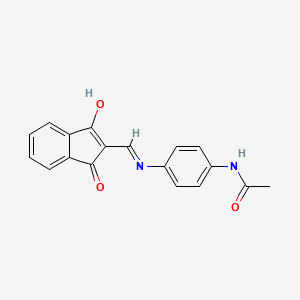
![N-[4-Hydroxy-6-(methoxymethyl)pyrimidin-2-yl]acetamide](/img/structure/B6300453.png)
